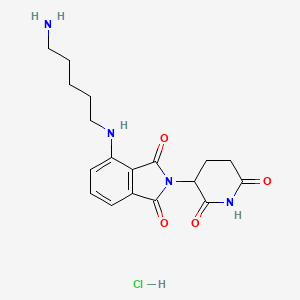
Thalidomide-NH-C5-NH2 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
泊马度胺 - 连接子 4 属于免疫调节酰亚胺类药物 (IMiDs) 类别。 这些化合物,包括沙利度胺和来那度胺,因其治疗应用而受到广泛关注,特别是在治疗多发性骨髓瘤和其他癌症方面 . 泊马度胺以其与 E3 连接酶 cereblon 结合的能力而闻名,它将 cereblon 的蛋白质降解能力重新定向到新底物,这对其治疗效果至关重要 .
准备方法
化学反应分析
泊马度胺 - 连接子 4 会发生各种化学反应,包括取代反应。 例如,芳香胺的烷基化是一种常见的反应,但由于亲核性低,它面临着挑战 . 芳香胺的酰化是另一种反应,可以提供泊马度胺衍生物 . 这些反应中常用的试剂包括二胺和 DIPEA (N,N-二异丙基乙胺),反应通常在 DMSO (二甲基亚砜) 中于高温下进行 . 从这些反应中形成的主要产物包括泊马度胺同型二聚体和 JQ1-泊马度胺偶联物 .
科学研究应用
Scientific Research Applications
- Targeted Protein Degradation
- Cancer Treatment
- Immunomodulation
-
Teratogenicity Research
- Investigations into the teratogenic effects of thalidomide have identified specific protein substrates that contribute to developmental abnormalities. Notably, promyelocytic leukemia zinc finger (PLZF) has been implicated as a critical substrate whose degradation correlates with limb defects observed in animal models .
Case Studies
- Multiple Myeloma : A clinical trial demonstrated that Thalidomide-NH-C5-NH2 effectively reduced tumor burden in patients with relapsed multiple myeloma, showcasing its potential as a therapeutic agent in hematological cancers.
- Teratogenicity Investigation : Research identified PLZF as a neosubstrate for cereblon that mediates thalidomide-induced teratogenicity. Knockdown studies in chicken embryos revealed that loss of PLZF function led to skeletal abnormalities, underscoring its significance in developmental biology .
作用机制
相似化合物的比较
泊马度胺属于 IMiDs 类药物,该类别还包括沙利度胺和来那度胺 . 与这些化合物相比,泊马度胺显示出更好的疗效和毒性特征 . 沙利度胺是第一个开发的 IMiD,随后是来那度胺,来那度胺在第四位有一个氨基取代基,在邻苯二甲酰基环中有一个单羰基 . 泊马度胺是最新、最有效的 IMiD,它重新定义了复发和难治性多发性骨髓瘤患者的治疗领域 .
结论
泊马度胺 - 连接子 4 是一种用途广泛的化合物,具有显著的治疗潜力。它的合成涉及各种化学反应,它在科学研究中,特别是在医学和化学领域,有着广泛的应用。与类似化合物相比,它的作用机制和改进的疗效使其成为免疫调节药物领域的有价值的补充。
生物活性
Thalidomide-NH-C5-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its teratogenic effects. This article explores the biological activity of Thalidomide-NH-C5-NH2, focusing on its mechanisms of action, therapeutic applications, and associated case studies.
Thalidomide-NH-C5-NH2 (hydrochloride) is classified as an E3 ligase ligand-linker conjugate that utilizes the thalidomide structure to engage with cereblon (CRBN), a critical component of the ubiquitin-proteasome system. Its molecular formula is C18H22ClN3O5 with a molecular weight of 395.84 g/mol .
The biological activity of Thalidomide-NH-C5-NH2 is primarily mediated through its interaction with CRBN, leading to the degradation of specific target proteins via ubiquitination. This process is crucial for its immunomodulatory and anti-inflammatory effects. The compound has been shown to:
- Inhibit TNF-α Production : Thalidomide and its derivatives selectively inhibit the production of tumor necrosis factor-alpha (TNF-α) from mononuclear cells, which plays a significant role in inflammatory responses .
- Modulate Cytokine Profiles : It enhances Th2 cytokine production while inhibiting Th1 cytokines, thus shifting the immune response towards a more regulatory phenotype .
- Induce Protein Degradation : Thalidomide-NH-C5-NH2 promotes the degradation of proteins such as PLZF (promyelocytic leukemia zinc finger), which has been implicated in teratogenic effects observed in animal models .
Therapeutic Applications
Thalidomide and its derivatives, including Thalidomide-NH-C5-NH2, have been utilized in various therapeutic contexts:
- Multiple Myeloma : Thalidomide is approved for use in treating multiple myeloma due to its ability to inhibit angiogenesis and modulate immune responses .
- Inflammatory Diseases : The compound has demonstrated efficacy in conditions like leprosy and Crohn's disease by reducing inflammation and promoting immune regulation .
- Research Applications : As an E3 ligase ligand, it serves as a tool in the development of proteolysis-targeting chimeras (PROTACs), allowing for targeted protein degradation in cancer research .
Case Studies
Case Study 1: Teratogenicity in Animal Models
Research has shown that thalidomide induces limb abnormalities in chicken embryos through CRBN-mediated degradation of PLZF. The knockdown of Plzf resulted in significant skeletal deformities, highlighting the role of this protein in limb development and the teratogenic potential of thalidomide derivatives .
Case Study 2: Clinical Efficacy in Multiple Myeloma
A clinical trial demonstrated that patients treated with thalidomide showed improved overall survival rates compared to those receiving standard therapies. The mechanism was attributed to both direct cytotoxic effects on myeloma cells and indirect effects through immune modulation .
Research Findings
Recent studies have expanded our understanding of thalidomide's biological activity:
- Ubiquitin Ligase Interaction : Thalidomide's binding to CRBN alters substrate specificity for protein degradation, which may vary across species .
- Cytotoxicity Against Leukemia Cells : Novel derivatives resembling thalidomide were found to selectively target leukemia cells while sparing normal cells, indicating potential for new cancer therapies .
Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClN3O5 |
| Molecular Weight | 395.84 g/mol |
| Mechanism of Action | CRBN-mediated protein degradation |
| Therapeutic Uses | Multiple myeloma, inflammatory diseases |
| Notable Effects | Inhibition of TNF-α, modulation of cytokines |
属性
IUPAC Name |
4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRWFHGNHTFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













